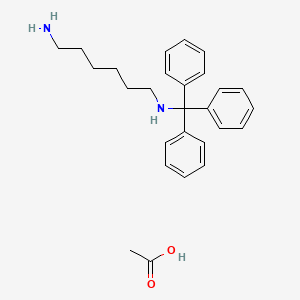

Trt-hmd acoh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

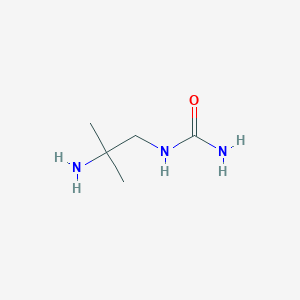

Trt-hmd acoh, also known as N1-tritylhexane-1,6-diamine, is a chemical compound with the CAS Number: 325708-26-7 . It has a molecular weight of 358.53 and its IUPAC name is N1-tritylhexane-1,6-diamine .

Molecular Structure Analysis

The InChI code of this compound is1S/C25H30N2/c26-20-12-1-2-13-21-27-25 (22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,20-21,26H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound has a molecular weight of 358.53 . It is recommended to be stored at temperatures between 28 C .Aplicaciones Científicas De Investigación

Environmental Monitoring and Treatment

- Electrochemical sensing of tartrazine (TRT), an emerging organic contaminant, is crucial in sewage treatment plants. A highly sensitive method using electroreduction on hanging mercury drop electrodes (HMDE) was developed for monitoring TRT, demonstrating its importance in environmental management and wastewater treatment. This method shows high precision and stability in detecting TRT in sewage treatment plants, even in the presence of other electroactive contaminants (Oliveira et al., 2015).

Cancer Medicine and Radiology

- Targeted Radionuclide Therapy (TRT) is a significant branch of cancer medicine. It utilizes radioisotopes, radiolabelled molecules, nanoparticles, or microparticles targeting tumors. TRT combines molecular targeting's specificity with the cytotoxicity of ionizing radiation. Its increasing use, such as in treating bone metastases and neuroendocrine tumors, highlights its vital role in modern oncology (Gill et al., 2017).

Drug Discovery and Development

- Translational Research (TR) in drug discovery and development optimizes the drug development process. It involves a set of tools for scientists and clinicians to improve this process, including imaging methods and genomics knowledge. Effective collaborations and communications between academia, industry, and regulatory authorities are essential for delivering better therapies to patients (Hörig & Pullman, 2004).

Biomedical Research and Metabolomics

- The Human Metabolome Database (HMDB) is a critical resource in biomedical research, providing comprehensive coverage of the human metabolome. It facilitates research in metabolomics, clinical biochemistry, and systems biology. HMDB's extensive annotation of metabolites and their biological roles, physiological concentrations, and disease associations significantly contribute to human metabolic studies (Wishart et al., 2012).

Mecanismo De Acción

Target of Action

Trt-hmd acoh, also known as N1-tritylhexane-1,6-diamine , is a chemical compound used in peptide synthesis It’s known that this compound plays a crucial role in the cleavage and deprotection steps of peptide synthesis .

Mode of Action

The mode of action of this compound involves its interaction with peptidyl-resin during peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged .

Biochemical Pathways

It’s known that this compound plays a significant role in the cleavage and deprotection steps of peptide synthesis . These steps are crucial in the formation of peptides, which are involved in various biochemical pathways in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its role in peptide synthesis . By interacting with peptidyl-resin during the cleavage and deprotection steps, this compound helps facilitate the formation of peptides . These peptides can then go on to play various roles in cellular functions and processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of other reagents and the temperature, can impact the effectiveness of this compound in peptide synthesis . .

Propiedades

IUPAC Name |

acetic acid;N'-tritylhexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2.C2H4O2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;1-2(3)4/h3-11,14-19,27H,1-2,12-13,20-21,26H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBUBVPQHYKPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583333 |

Source

|

| Record name | Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325708-26-7 |

Source

|

| Record name | Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)